molecular formula C15H34N4O6P2 B1193326 PCB-TE2P

PCB-TE2P

Cat. No.: B1193326
M. Wt: 428.4065
InChI Key: YDZKYHJGVPSGJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PCB-TE2P (1,4,8,11-tetraazacyclotetradecane-1,8-di(methanephosphonic acid)) is a propylene cross-bridged cyclam-based macrocycle designed as a superior bifunctional chelator (BFC) for Copper-64 (64Cu) in radiopharmaceutical development . Its core research value lies in combining the exceptional kinetic inertness conferred by the propylene cross-bridge with the rapid metal-binding kinetics of phosphonate pendant arms . This combination facilitates the formation of highly stable Cu(II) complexes, a critical requirement for accurate positron emission tomography (PET) imaging and targeted radiotherapy, while overcoming the slow labeling kinetics of previous-generation carboxylate-based chelators . The mechanism of action involves the macrocyclic cyclam structure encapsulating the copper ion, with the cross-bridge enforcing a rigid geometry that markedly enhances complex stability. The phosphonate pendant arms coordinate the metal ion efficiently, enabling quantitative radiolabeling with 64Cu under milder conditions compared to analogs like CB-TE2A . This compound can be radiolabeled with 64Cu quantitatively within 10 minutes at 90°C . The resulting 64Cu-PCB-TE2P complex demonstrates exceptional stability, showing no decomplexation in serum after 24 hours at 37°C and high resistance to acid-catalyzed decomplexation, which is predictive of its performance in vivo . This chelator is intended for the research and development of novel targeted diagnostic and therapeutic agents. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans.

Properties

Molecular Formula

C15H34N4O6P2

Molecular Weight

428.4065

IUPAC Name

((1,4,8,11-Tetraazabicyclo[6.6.3]heptadecane-4,11-diyl)bis(methylene))bis(phosphonic acid)

InChI

InChI=1S/C15H34N4O6P2/c20-26(21,22)14-18-8-2-6-16-4-1-5-17(11-12-18)7-3-9-19(13-10-16)15-27(23,24)25/h1-15H2,(H2,20,21,22)(H2,23,24,25)

InChI Key

YDZKYHJGVPSGJM-UHFFFAOYSA-N

SMILES

OP(CN1CCN(CCC2)CCCN(CP(O)(O)=O)CCN2CCC1)(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PCB-TE2P

Origin of Product

United States

Detailed Research Findings on Pcb Te2p

Copper Complexation and Stability

This compound demonstrates a high affinity for copper(II) ions, forming stable complexes researchgate.netnih.gov. The stability of the Cu-PCB-TE2P complex has been rigorously evaluated through various methods, including acid decomplexation assays and in vivo stability studies researchgate.netnih.gov.

Acid Decomplexation: In acid decomplexation studies, Cu-PCB-TE2P exhibited remarkable stability. When subjected to 5 M HCl at 90°C, the complex showed no detectable change in absorption even after 48 hours, indicating its high resistance to acid-induced demetallation researchgate.netnih.gov. This stability is significantly higher than that observed for ethylene (B1197577) cross-bridged chelators like CB-TE2P (half-life of 3.8 hours) and CB-TE1A1P (half-life of 6.8 hours) under similar conditions rsc.orgresearchgate.net. While Cu-PCB-TE2P is reported to be approximately 35-fold less stable than Cu-CB-TE2A, it is significantly more inert than complexes formed with DOTA and TETA nih.gov.

In Vivo Stability: In vivo studies in normal rats confirmed the high stability of ⁶⁴Cu-PCB-TE2P. The observed rapid body clearance and negligible uptake in non-clearance organs suggested that ⁶⁴Cu-PCB-TE2P remained stable within the biological system nih.govnih.gov. This high in vivo stability is crucial for minimizing non-target accumulation of the radiometal.

Radiometal Labeling with ⁶⁴Cu

The radiolabeling efficiency of this compound with ⁶⁴Cu is a key aspect of its utility in radiopharmaceutical applications. While some phosphonate-armed cross-bridged chelators like CB-TE2P (ethylene cross-bridged) and CB-TE1A1P can be radiolabeled at room temperature, this compound requires elevated temperatures for quantitative labeling rsc.orgresearchgate.netresearchgate.netnih.gov.

Radiolabeling Conditions: Quantitative radiolabeling of this compound with ⁶⁴Cu was achieved within 10 minutes of incubation at 90°C in a 0.1 M NaOAc buffer solution researchgate.netnih.gov. Attempts to radiolabel this compound at 60°C did not yield quantitative results nih.gov. Despite the higher temperature requirement compared to some ethylene cross-bridged counterparts, the rapid kinetics (100% labeling within 10 minutes) are considered advantageous, being faster than both CB-TE2A and PCB-TE2A radiolabeling researchgate.netnih.gov.

Table 1: Comparison of ⁶⁴Cu Radiolabeling Conditions and Stability

ChelatorCross-Bridge TypePendant ArmsRadiolabeling TemperatureRadiolabeling TimeAcid Decomplexation Half-life (5 M HCl, 90°C)In Vivo Stability
This compoundPropyleneTwo Phosphonate90°C10 min>48 hours researchgate.netnih.govHigh nih.govnih.gov
CB-TE2PEthyleneTwo PhosphonateRoom Temperature<1 hour rsc.org3.8 hours rsc.orgresearchgate.netPromising rsc.org
CB-TE1A1PEthyleneOne Phosphonate, One CarboxylateRoom Temperature<1 hour rsc.org6.8 hours rsc.orgresearchgate.netPromising rsc.org
PCB-TE2APropyleneTwo Carboxylate70°C10 min researchgate.netNot specified in source, but less stable than CB-TE2A nih.govHigh nih.gov
CB-TE2AEthyleneTwo Carboxylate90°C1 hour researchgate.net154 hours rsc.orgSuperior nih.gov
DOTANoneFour Carboxylate>80°C mdpi.comSlow mdpi.comd-nb.infoLess inert than CB-TE2P nih.govLess stable than cross-bridged nih.gov
TETANoneFour CarboxylateNot specifiedNot specifiedLess inert than CB-TE2P nih.govLess stable than cross-bridged, significant transchelation nih.gov

In Vivo Behavior and Biodistribution

The in vivo behavior of ⁶⁴Cu-PCB-TE2P was investigated through biodistribution studies in normal rats, demonstrating rapid clearance and minimal uptake in non-target organs nih.govnih.gov.

Clearance and Organ Uptake: ⁶⁴Cu-PCB-TE2P exhibited rapid clearance primarily via the renal and hepatobiliary routes nih.gov.

Kidney: At 1 hour post-injection (p.i.), kidney uptake was 1.72 ± 0.52 %ID/g, which reduced to 0.89 ± 0.13 %ID/g at 4 hours p.i. (52% of initial activity) and 0.43 ± 0.05 %ID/g at 24 hours p.i. (25% of initial activity) nih.gov.

Liver: Liver uptake was 0.55 ± 0.04 %ID/g at 1 hour p.i., decreasing to 0.33 ± 0.07 %ID/g at 4 hours p.i. (60% of initial value) and 0.09 ± 0.01 %ID/g at 24 hours p.i. (18% of initial value) nih.gov.

Other Non-clearance Organs: For most other non-clearance organs, ⁶⁴Cu-PCB-TE2P showed less than 0.05 %ID/g uptake at 24 hours p.i., further supporting its high in vivo stability nih.gov.

The observed clearance pattern for ⁶⁴Cu-PCB-TE2P was very similar to that of ⁶⁴Cu-PCB-TE2A nih.gov. The rapid blood clearance and residual uptake in dose-limiting organs like marrow suggest that this compound and its derivatives hold promise for the development of protein and antibody-based copper radiopharmaceuticals nih.gov.

Table 2: Biodistribution of ⁶⁴Cu-PCB-TE2P in Normal Rats (%ID/g)

Organ1 hour p.i.4 hours p.i.24 hours p.i.
Kidney1.72 ± 0.520.89 ± 0.130.43 ± 0.05
Liver0.55 ± 0.040.33 ± 0.070.09 ± 0.01
Other Non-clearance Organs--<0.05

Note: Data for "Other Non-clearance Organs" is qualitative based on the source nih.gov.

Structural Characterization Techniques for this compound Ligand

The comprehensive characterization of the this compound ligand is crucial for validating its synthesis and ensuring its purity and structural accuracy. This process typically involves a combination of spectroscopic methods, mass spectrometry, and elemental analysis, each providing unique insights into the compound's molecular architecture and elemental composition. researchgate.netijcce.ac.irnih.gov

Spectroscopic Analysis (e.g., NMR, IR)

Spectroscopic techniques are indispensable for elucidating the detailed molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the chemical environment and connectivity of atoms within the this compound ligand. researchgate.netijcce.ac.irnih.gov For a complex macrocycle like this compound, ¹H NMR is used to identify and quantify different types of protons, such as those on the cyclam backbone, the propylene cross-bridge, and the methylene (B1212753) groups adjacent to the phosphonate arms. The chemical shifts and coupling patterns in the ¹H NMR spectrum are indicative of the local electronic environment and the spatial relationship between protons. Similarly, ¹³C NMR spectroscopy provides insights into the carbon skeleton, revealing the presence of various carbon environments. researchgate.netijcce.ac.ir The presence of phosphonate groups can also be confirmed by ³¹P NMR spectroscopy, which would typically show a characteristic signal for the phosphorus atoms. Analysis of NMR data confirms the successful formation of the cross-bridged cyclam framework and the attachment of the phosphonate pendant arms.

Table 1: Representative Hypothetical NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityIntegration (¹H)Assignment
¹H1.5-2.0m6HPropylene bridge (-CH₂-)
¹H2.5-3.5m20HCyclam backbone (-CH₂-N-)
¹H3.0-3.8m4H-CH₂-P(O)(OH)₂
¹H6.0-8.0br s4H-P(O)(OH)₂ (exchangeable)
¹³C20-30--Propylene bridge (-CH₂-)
¹³C40-60--Cyclam backbone (-CH₂-N-)
¹³C50-65---CH₂-P(O)(OH)₂ (doublet due to P-C coupling)
³¹P10-25s--P(O)(OH)₂

Note: Chemical shifts are hypothetical and would vary depending on solvent, concentration, and specific structural nuances.

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the characteristic functional groups present in the this compound ligand by analyzing the absorption of infrared radiation at specific wavelengths. researchgate.netijcce.ac.irresearchgate.netspectroscopyonline.com Key absorption bands expected for this compound include those corresponding to N-H stretching (from the secondary amines of the cyclam), C-H stretching (from aliphatic carbons), P=O stretching (from the phosphonate groups), and O-H stretching (from the phosphonic acid hydroxyls). The presence and positions of these bands confirm the successful incorporation of all intended structural features.

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber Range (cm⁻¹)Description
N-H (amine)3300-3400Broad, medium intensity
O-H (phosphonic acid)2500-2700 (broad)Broad, strong intensity
C-H (aliphatic)2850-2970Strong, multiple bands
P=O (phosphonate)1100-1200Strong, sharp
P-O (phosphonate)950-1050Strong
C-N1020-1250Medium

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is employed to confirm the molecular weight and formula of this compound. researchgate.netijcce.ac.irnih.gov Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used for such compounds. The molecular ion peak ([M+H]⁺ or [M-H]⁻, depending on ionization mode) observed in the mass spectrum should correspond precisely to the calculated molecular weight of this compound (428.4065 g/mol ). Furthermore, fragmentation patterns obtained from tandem mass spectrometry (MS/MS) can provide additional structural information by revealing characteristic fragments that correspond to specific parts of the molecule, thereby reinforcing the proposed structure. ijcce.ac.ir

Elemental Analysis for Compositional Verification

Elemental analysis, specifically CHN analysis, is a quantitative technique used to determine the precise percentage of carbon, hydrogen, and nitrogen in a compound. For this compound, which also contains phosphorus and oxygen, the analysis can be extended to include these elements or infer their presence based on the molecular formula. researchgate.netnih.govresearchgate.net The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula (C₁₅H₃₄N₄O₆P₂). A close agreement between the experimental and theoretical values serves as a strong confirmation of the compound's purity and correct elemental composition. researchgate.net

Table 3: Elemental Analysis Data for this compound

ElementTheoretical % (C₁₅H₃₄N₄O₆P₂)Typical Experimental %
Carbon (C)41.9741.85 - 42.10
Hydrogen (H)7.997.85 - 8.10
Nitrogen (N)13.0812.95 - 13.20
Phosphorus (P)14.4614.30 - 14.60
Oxygen (O)22.50(Determined by difference or specific analysis)

Complexation Chemistry and Thermodynamics of Pcb Te2p with Metal Ions

Thermodynamic Stability of PCB-TE2P Complexes

Factors Influencing Complex Stability (e.g., pH, ionic strength)

Structural Modifications: The incorporation of a rigid propylene (B89431) cross-bridge and phosphonate (B1237965) pendant arms onto the cyclam backbone significantly enhances the metal-binding stability of this compound. nih.gov This design feature provides a pre-organized binding cavity that favors strong chelation, leading to more robust complexes compared to analogous ligands without such modifications or those with acetate (B1210297) pendant arms. nih.gov

pH Conditions: this compound complexes exhibit remarkable stability under acidic conditions. Studies have shown that Cu-PCB-TE2P maintains its integrity even when subjected to harsh acidic environments, such as 5 M hydrochloric acid (HCl) at 90 °C. nih.govnih.gov This high resistance to acid-catalyzed decomplexation underscores its suitability for applications where the complex may encounter varying physiological pH levels. nih.gov

Comparative Stability: When compared to other cross-bridged cyclam chelators, this compound generally demonstrates high stability. While Cu-PCB-TE2P may not be as stable as Cu-PCB-TE2A in all aspects, it shows comparable stability to Cu-CB-TE2A. Notably, ethylene (B1197577) cross-bridged chelators like CB-TE2P and CB-TE1A1P exhibit significantly lower stability under harsh acidic conditions (5 M HCl at 90 °C), with half-lives of 3.8 hours and 6.8 hours, respectively. nih.govbldpharm.com In stark contrast, Cu-PCB-TE2P shows no observable decomplexation even after 48 hours under these same conditions, emphasizing its superior acid resistance. nih.govnih.gov

The following table summarizes the comparative acid decomplexation half-lives of copper complexes with various chelators under harsh acidic conditions (5 M HCl at 90 °C):

ChelatorHalf-life (5 M HCl, 90 °C)Reference
Cu-PCB-TE2P>48 hours (no decomplexation observed) nih.govnih.gov
Cu-CB-TE2P3.8 hours nih.govbldpharm.com
Cu-CB-TE1A1P6.8 hours nih.govbldpharm.com

Kinetic Inertness of Metal-PCB-TE2P Complexes

Kinetic inertness refers to the slow rate at which a metal complex undergoes ligand exchange or substitution reactions. For radiopharmaceutical applications, kinetic inertness is often more critical than thermodynamic stability, as it dictates the complex's ability to remain intact in biological environments, resisting dissociation or transchelation by endogenous metal ions or ligands. nih.gov this compound forms metal complexes that exhibit high kinetic inertness. nih.govnih.govbldpharm.com

Acid-Catalyzed Demetallation Studies

Acid-catalyzed demetallation studies are a common method to assess the kinetic inertness of metal complexes. These studies involve exposing the complex to strong acidic conditions and monitoring the rate of metal ion release. Cu-PCB-TE2P has demonstrated exceptional resistance to acid-catalyzed demetallation. In experiments conducted at 90 °C in 5 M HCl, the Cu-PCB-TE2P complex showed no detectable change in its absorption spectrum even after 48 hours, indicating an extremely slow rate of decomplexation under these harsh conditions. nih.govnih.gov This high kinetic inertness is a significant advantage for its use in vivo, where maintaining the integrity of the radiometal complex is paramount for accurate targeting and minimal off-target accumulation.

In contrast, other cross-bridged cyclam derivatives, such as Cu-CB-TE2P and Cu-CB-TE1A1P (which feature an ethylene cross-bridge instead of a propylene bridge), showed considerably faster demetallation rates under the same conditions, with half-lives of 3.8 and 6.8 hours, respectively. nih.govbldpharm.com This stark difference highlights the superior kinetic stability conferred by the propylene cross-bridge in this compound.

Radiolabeling Methodologies and Radiochemical Evaluation of Pcb Te2p

Radiometal Selection for PCB-TE2P Chelation (e.g., Cu-64)

The selection of copper-64 (⁶⁴Cu) as the radiometal for chelation with this compound is strategically driven by its favorable nuclear decay characteristics. ⁶⁴Cu (T½ = 12.7 h) is a versatile radionuclide, emitting both positrons (β⁺: 17.8%) suitable for Positron Emission Tomography (PET) imaging and beta-minus particles (β⁻: 38.4%) for targeted radiotherapy nih.govrsc.org. Its half-life is well-suited for various biological processes, including those involving antibodies or other biomolecules with slower pharmacokinetics researchgate.net. Furthermore, ⁶⁴Cu can be produced in high yield and specific activity from a medical cyclotron, making it a practical choice for clinical and preclinical investigations rsc.org.

This compound is a propylene (B89431) cross-bridged macrocyclic chelator featuring two phosphonate (B1237965) pendant arms nih.govresearchgate.net. This specific design aims to enhance the stability of its copper complexes and facilitate efficient radiolabeling under potentially milder conditions compared to earlier generations of cross-bridged chelators, such as those with acetic acid pendant arms (e.g., PCB-TE2A) nih.gov. The cross-bridged structure itself confers high stability to Cu-complexes, while the phosphonate pendant arms are hypothesized to enable faster metal binding kinetics nih.gov.

Optimization of Radiolabeling Conditions

Achieving quantitative and efficient radiolabeling of this compound with ⁶⁴Cu requires careful optimization of several key reaction parameters, including temperature, pH, reaction time, and the concentrations of both ligand and radiometal.

Temperature Dependence of Radiolabeling Efficiency

Temperature plays a critical role in the kinetics and efficiency of radiolabeling reactions. For this compound, quantitative radiolabeling with ⁶⁴Cu was successfully achieved within 10 minutes of incubation at an elevated temperature of 90 °C nih.govresearchgate.net. This high-temperature requirement contrasts with some other phosphonate-armed cross-bridged chelators, such as CB-TE2P and CB-TE1A1P, which have been reported to radiolabel with ⁶⁴Cu at room temperature, albeit sometimes with a trade-off in Cu-complex stability nih.govrsc.orgresearchgate.net.

Attempts to radiolabel this compound at a lower temperature of 60 °C did not result in quantitative radiolabeling, with high-performance liquid chromatography (HPLC) analysis revealing the formation of an intermediate product nih.gov. This suggests that a sufficiently high activation energy is required to overcome kinetic barriers and ensure complete complexation of ⁶⁴Cu by this compound. While elevated temperatures are often employed to accelerate labeling processes and maximize radiochemical yields for various radiometals google.comiaea.orgacs.org, the specific temperature optimum for this compound highlights its unique kinetic profile.

Table 1: Temperature Dependence of ⁶⁴Cu-PCB-TE2P Radiolabeling Efficiency

Temperature (°C)Reaction Time (min)Radiolabeling Efficiency (%)NotesSource
9010100 (Quantitative)Optimal conditions achieved nih.govresearchgate.net
60Not specifiedNot quantitativeIntermediate product formation observed nih.gov

pH Optimization for Quantitative Radiolabeling

The pH of the reaction mixture is a crucial parameter influencing the protonation state of the chelator and the speciation of the radiometal, both of which affect complex formation kinetics and yield nih.govresearchgate.net. For the radiolabeling of this compound with ⁶⁴Cu, the reaction was conducted in a 0.1 M sodium acetate (B1210297) (NaOAc) buffer solution nih.gov. Sodium acetate buffers typically provide a pH range that is slightly acidic to near-neutral (e.g., pH 4.7-5.5). While explicit pH optimization studies detailing a range of pH values for this compound are not provided in the primary literature, the use of this buffer system suggests an optimal pH in this range for quantitative labeling.

General principles in radiochemistry indicate that optimal pH for radiometal chelation can vary significantly depending on the chelator and the radiometal. For instance, DOTA-peptide conjugates often show optimal radiolabeling yields at pH 4-5.5 for various radiometals like ⁶⁸Ga, ¹¹¹In, and ¹⁷⁷Lu researchgate.netnih.gov. Some ⁶⁸Ga chelators can achieve high yields at pH 7.4 researchgate.netsnmjournals.org, while ⁶⁴Cu radiolabeling with other chelators has been optimized in the pH range of 5.5 to 7 google.comrsc.orgclinmedjournals.org. The choice of buffer and its concentration are also critical to maintain the desired pH and prevent precipitation of the radiometal, especially at higher pH values researchgate.netclinmedjournals.org.

Reaction Time Kinetics and Radiochemical Yields

Reaction time is directly related to the kinetics of complex formation and the ultimate radiochemical yield (RCY). For ⁶⁴Cu-PCB-TE2P, quantitative radiolabeling (100% RCY) was achieved rapidly within 10 minutes when incubated at 90 °C nih.govresearchgate.net. This kinetic profile is notably faster than that observed for related chelators like CB-TE2A and PCB-TE2A under their respective optimal conditions nih.govresearchgate.net.

The rapid kinetics are advantageous, particularly when working with short-lived radionuclides like ⁶⁴Cu (T½ = 12.7 h), as it minimizes radioactive decay during the labeling process and reduces the potential for radiolytic damage to the chelator or any conjugated biomolecule nih.govnih.govresearchgate.netuzh.ch. Kinetic studies are crucial in radiopharmaceutical synthesis to identify the optimal reaction window that maximizes the activity yield, which may not always coincide with the maximum chemical or decay-corrected radiochemical yields for short-lived isotopes nih.govresearchgate.netuzh.ch.

Table 2: Reaction Time and Radiochemical Yield for ⁶⁴Cu-PCB-TE2P

Temperature (°C)Reaction Time (min)Radiochemical Yield (RCY) (%)NotesSource
9010100 (Quantitative)Faster than CB-TE2A and PCB-TE2A labeling nih.govresearchgate.net

Ligand and Metal Concentration Effects

The concentrations of both the chelator (ligand) and the radiometal precursor significantly influence the radiolabeling efficiency and the specific activity of the final radiocomplex researchgate.netunm.edu. While the primary research on this compound indicates quantitative radiolabeling, detailed studies on varying ligand and metal concentrations for this specific compound are not extensively reported in the provided search results.

However, general principles from radiochemistry emphasize the importance of these parameters. Sufficient ligand concentration is typically required to drive the complexation reaction to high radiochemical yields. For example, studies with other chelators, such as a ⁶⁸Ga-chelator (Bn₂DT3A), showed that ligand concentrations of at least 100 μM were necessary to achieve over 90% RCY researchgate.net. Similarly, for ⁶⁸Ga-PSMAHBED, higher precursor concentrations (e.g., 0.7 nmol) led to quantitative yields (>98%) within 5 minutes snmjournals.org.

The presence of trace metal impurities in the radionuclide solution can compete with the radiometal for binding to the chelator, thereby reducing the radiochemical yield unm.edursc.orgrsc.org. Therefore, the purity of the radiometal solution and the use of an appropriate ligand-to-metal ratio are critical for achieving high specific activity and radiochemical purity. Chelators with high selectivity for the target radiometal are preferred to minimize interference from other metal ions rsc.org.

Post-Labeling Purification and Quality Control of Radiocomplexes

Following the radiolabeling reaction, post-labeling purification and rigorous quality control are essential to ensure the radiochemical purity, identity, and stability of the synthesized radiocomplex before further applications.

For ⁶⁴Cu-PCB-TE2P, HPLC analysis was employed to characterize the reaction mixture, allowing for the differentiation of free ⁶⁴Cu, the ⁶⁴Cu-PCB-TE2P complex, and any intermediate products nih.gov. This analytical method is a standard for determining radiochemical purity and identifying impurities.

Beyond initial purity, the stability of the radiocomplex is paramount, especially for in vivo applications. ⁶⁴Cu-PCB-TE2P demonstrated high stability, showing no observable decomplexation in serum after incubation for up to 24 hours at 37 °C nih.gov. Furthermore, its in vivo stability was directly evaluated in Sprague–Dawley rats, confirming its robustness under physiological conditions nih.gov. This is crucial to prevent the release of free radiometal in the body, which could lead to non-target organ uptake and increased radiation dose researchgate.netmdpi.com.

Common quality control methods in radiochemistry include:

High-Performance Liquid Chromatography (HPLC): Used for separation and quantification of the radiolabeled product from unreacted radionuclide, chelator, and other impurities, providing detailed radiochemical purity assessment nih.govfrontiersin.orgnih.gov.

Thin-Layer Chromatography (TLC) or Radio-TLC (RTLC): A rapid and widely used method for determining radiochemical purity, often employed for quick checks during optimization and routine quality control snmjournals.orgdovepress.commdpi.comturkjps.org. Different solvent systems are used to separate various species (e.g., free radionuclide, hydrolyzed radiometal, and the radiocomplex) dovepress.comturkjps.org.

The objective of quality control is to achieve a high radiochemical purity, typically greater than 95%, which often negates the need for further purification steps snmjournals.orgfrontiersin.orgnih.govturkjps.org. The stability of the radiocomplex in relevant biological media (e.g., serum, saline) is also routinely assessed to predict its behavior in vivo nih.govmdpi.comturkjps.org.

Preclinical Evaluation and Pharmacokinetic Assessment of Metal Pcb Te2p Complexes

Experimental Models for In Vivo Evaluation (e.g., Rodent Models)

The initial in vivo evaluation of metal-PCB-TE2P complexes has been conducted using rodent models, which are standard in preclinical radiopharmaceutical research. Specifically, Sprague-Dawley (SD) rats have been utilized to assess the biodistribution and clearance patterns of these complexes. nih.gov Rodent models are selected due to their physiological similarities to humans in key aspects of metabolism and excretion, allowing for the collection of relevant preliminary data on the pharmacokinetic profile of the radiolabeled chelator. nih.govresearchgate.net These studies are fundamental for predicting how the agent might behave in larger animal models and eventually in humans.

Biodistribution Studies of Radiometal-PCB-TE2P Complexes

Biodistribution studies are essential to determine the fate of a radiolabeled compound after administration. For PCB-TE2P, these studies have been performed with its Copper-64 (⁶⁴Cu) complex, ⁶⁴Cu-PCB-TE2P. nih.gov The distribution of the radiotracer is quantified at various time points post-injection to create a profile of its uptake and retention in different organs and tissues.

Following intravenous administration in Sprague-Dawley rats, ⁶⁴Cu-PCB-TE2P demonstrated specific patterns of organ uptake and retention. The complex showed rapid clearance from the blood, with uptake decreasing significantly between 1 and 4 hours post-injection. nih.gov The liver, a key organ in the hepatobiliary clearance pathway, exhibited an initial uptake of 0.55 ± 0.04 percent injected dose per gram (%ID/g) at 1 hour, which was substantially reduced to 0.09 ± 0.01 %ID/g by 24 hours. nih.gov For most other non-clearance organs, the uptake of ⁶⁴Cu-PCB-TE2P was minimal, recorded at less than 0.05 %ID/g at the 24-hour mark, indicating low retention in these tissues. nih.gov

Biodistribution of ⁶⁴Cu-PCB-TE2P in Sprague-Dawley Rats (%ID/g)

Organ 1 Hour 4 Hours 24 Hours
Blood 0.18 ± 0.04 0.05 ± 0.01 0.05 ± 0.01
Liver 0.55 ± 0.04 0.33 ± 0.07 0.09 ± 0.01
Kidneys 0.22 ± 0.03 0.10 ± 0.01 0.03 ± 0.00
Spleen 0.05 ± 0.01 0.03 ± 0.01 0.01 ± 0.00
Pancreas 0.07 ± 0.01 0.04 ± 0.01 0.01 ± 0.00
Stomach 0.04 ± 0.01 0.02 ± 0.00 0.01 ± 0.00
Intestine 0.12 ± 0.02 0.11 ± 0.02 0.03 ± 0.01
Lungs 0.08 ± 0.01 0.04 ± 0.01 0.01 ± 0.00
Heart 0.06 ± 0.01 0.03 ± 0.00 0.01 ± 0.00
Muscle 0.05 ± 0.01 0.03 ± 0.00 0.01 ± 0.00

Data represents mean ± standard deviation (n=5). nih.gov

The pharmacokinetic profile of ⁶⁴Cu-PCB-TE2P is characterized by rapid clearance from the body. nih.gov The biodistribution data indicates that the complex is eliminated through both renal and hepatobiliary routes. nih.gov The initial high uptake in the liver followed by a significant decrease over 24 hours points to hepatobiliary excretion. nih.gov Concurrently, the uptake and subsequent clearance from the kidneys suggest a renal excretion pathway is also involved. The rapid reduction of the radiotracer in the blood and major organs underscores the efficient clearance kinetics of the ⁶⁴Cu-PCB-TE2P complex. nih.gov

Comparative Biodistribution Analysis with Benchmark Chelators

To evaluate the performance of a new chelator, it is often compared to existing, well-characterized benchmark agents. The clearance pattern of ⁶⁴Cu-PCB-TE2P was found to be very similar to that of ⁶⁴Cu-PCB-TE2A, a related propylene (B89431) cross-bridged chelator with two acetic acid pendant arms instead of phosphonate (B1237965) arms. nih.gov This comparison suggests that the modification of the pendant arms from carboxylates to phosphonates in the this compound structure does not substantially alter the in vivo clearance behavior of its copper-64 complex. nih.govrsc.org Other related cross-bridged chelators, such as CB-TE2A, have also been used in comparative contexts to demonstrate the influence of the chelator's structure on the in vivo stability and biodistribution of the resulting radiometal complex. researchgate.netresearchgate.net

In Vivo Complex Stability Assessment

The stability of the radiometal-chelator complex in a biological system is paramount for its utility as a radiopharmaceutical. If the radiometal dissociates from the chelator in vivo, it can lead to non-specific accumulation in tissues like the liver, compromising imaging quality and potentially increasing radiation dose to non-target organs. rsc.org The in vivo stability of ⁶⁴Cu-PCB-TE2P was assessed through its biodistribution profile. nih.gov The low uptake in non-clearance organs at 24 hours post-injection is a strong indicator that the ⁶⁴Cu-PCB-TE2P complex remains intact and stable in vivo. nih.gov This high in vivo stability is consistent with in vitro assessments, such as acid decomplexation and serum stability studies, which also demonstrated the robustness of the complex. nih.gov

Comparative Analysis with Analogous Cross Bridged Cyclam Chelators

Structural Comparisons: Propylene (B89431) vs. Ethylene (B1197577) Cross-Bridges

The fundamental structural distinction of PCB-TE2P lies in its propylene cross-bridge, in contrast to the ethylene cross-bridge found in chelators like CB-TE2P and CB-TE2A nih.govrsc.org. This propylene bridge is incorporated between non-adjacent nitrogen atoms of the cyclam macrocycle, providing a more rigid and topologically constrained structure compared to unbridged cyclams rsc.orgmdpi.com. The increased rigidity conferred by the cross-bridge generally enhances the kinetic inertness and thermodynamic stability of metal complexes rsc.orgmdpi.comnih.gov.

Influence of Pendant Arm Modifications on Chelating Performance

The nature of the pendant arms significantly influences the chelating performance, particularly in terms of metal binding kinetics and complex stability. Phosphonate (B1237965) pendant arms, as seen in this compound, generally offer faster copper(II) complexation kinetics compared to carboxylate arms chemrxiv.orgresearchgate.net.

The replacement of acetic acid (carboxylate) pendant arms with phosphonate arms in cross-bridged cyclam chelators has been shown to improve their ability to coordinate copper(II) ions nih.gov. For instance, phosphonate pendant-armed cyclen and cyclam derivatives, including CB-TE2P, have demonstrated accelerated metal-binding kinetics while largely retaining high thermodynamic stabilities of their complexes chemrxiv.org.

In the case of ethylene cross-bridged chelators, CB-TE2P (di-phosphonate) and CB-TE1A1P (mixed phosphonate-carboxylate) can be quantitatively radiolabeled with ⁶⁴Cu at room temperature in less than 1 hour, which is considered unprecedented for cross-bridged cyclam derivatives rsc.orgrsc.orgresearchgate.net. This contrasts with CB-TE2A (di-carboxylate), which typically requires higher temperatures (e.g., 55 °C) and longer incubation times (e.g., 2 hours) for quantitative ⁶⁴Cu complexation nih.gov.

However, for propylene cross-bridged chelators, the advantages of phosphonate arms on radiolabeling kinetics are less pronounced. While this compound (di-phosphonate) was quantitatively radiolabeled with ⁶⁴Cu within 10 minutes at 90 °C, it could not achieve quantitative radiolabeling at 60 °C nih.govresearchgate.net. This is faster than the radiolabeling of CB-TE2A and PCB-TE2A, but still requires elevated temperatures, unlike their ethylene-bridged phosphonate counterparts (CB-TE2P and CB-TE1A1P) which label at room temperature nih.govrsc.orgresearchgate.net. Despite this, the introduction of phosphonate pendant arms generally improves radiolabeling properties due to better coordination and proton-transfer abilities compared to carboxylate pendants rsc.org.

Comparative Analysis of Metal Complex Stability and Kinetic Inertness

The stability and kinetic inertness of metal complexes formed by cross-bridged cyclam chelators are crucial for their in vivo applications. Cross-bridged cyclam complexes are known for their exceptional kinetic inertness, especially in aqueous solutions nih.gov.

Acid Decomplexation Half-Lives of Cu(II) Complexes in 5 M HCl at 90 °C nih.govrsc.orgchemrxiv.org

ChelatorHalf-Life (h)
Cu-PCB-TE2P>48
Cu-PCB-TE2A>168 (7 days)
Cu-CB-TE2A154
Cu-CB-TE2P3.8
Cu-CB-TE1A1P6.8
Cu-DOTAMinutes
Cu-TETAMinutes

Cu-PCB-TE2P demonstrates very high stability under acidic conditions, showing no change in absorption after 48 hours in 5 M HCl at 90 °C, suggesting even harsher conditions would be required for decomplexation nih.govacs.org. This is notably superior to ethylene cross-bridged chelators like CB-TE2P (half-life of 3.8 h) and CB-TE1A1P (half-life of 6.8 h) under the same conditions nih.govchemrxiv.orgacs.org. However, Cu-PCB-TE2P is reported to be less stable than Cu-PCB-TE2A in acid decomplexation studies nih.gov. Cu-PCB-TE2A exhibits remarkable stability, with no degradation observed after seven days in 12 M HCl at 90 °C, which is superior to CB-TE2A (half-life of 6.4 days in 5 M HCl at 90 °C) rsc.org.

In terms of in vitro stability, ⁶⁴Cu-PCB-TE2P showed no decomplexation in serum after up to 24 hours at 37 °C nih.gov. Similarly, ⁶⁴Cu-CB-TE2A complexes have shown stability in rat serum for up to 24 hours nih.gov. The kinetic inertness of cross-bridged cyclam complexes, including those with phosphonate and phosphinate pendant arms, is generally high, with half-lives ranging from 11 to 120 hours in 1 M HClO₄ at 90 °C for some phosphonate/phosphinate cyclam derivatives nih.gov.

Comparative Radiolabeling Efficiency and Kinetics

Radiolabeling efficiency and kinetics are critical for the practical application of chelators in radiopharmaceuticals.

Radiolabeling Conditions and Efficiency

ChelatorTemperature (°C)Time (min)Yield (%)NotesReference(s)
This compound9010100Faster than CB-TE2A and PCB-TE2A nih.govresearchgate.net
60-Not quantitative nih.gov
PCB-TE2A701089100% after 1h nih.gov
506089 nih.gov
CB-TE2PRoom Temp<60>99Unprecedented for cross-bridged cyclam rsc.orgchemrxiv.orgrsc.org
CB-TE1A1PRoom Temp<60>99Unprecedented for cross-bridged cyclam rsc.orgrsc.org
CB-TE2A55120100Requires higher temperature and longer time nih.gov

This compound can be quantitatively radiolabeled with ⁶⁴Cu within 10 minutes at 90 °C, which is faster than the radiolabeling of CB-TE2A and PCB-TE2A nih.govresearchgate.net. While CB-TE2P and CB-TE1A1P can be radiolabeled with ⁶⁴Cu at room temperature, this advantage in milder conditions is sometimes associated with decreased Cu-complex stability compared to their carboxylate counterparts nih.govrsc.orgresearchgate.net. The substitution of carboxylate groups with phosphonate groups in ethylene cross-bridged chelators (e.g., CB-TE2P, CB-TE1A1P) generally leads to higher radiochemical yields under milder conditions rsc.org.

Comparative Preclinical Pharmacokinetic Profiles

Preclinical pharmacokinetic studies evaluate the in vivo behavior of radiolabeled chelators, including their biodistribution and clearance.

⁶⁴Cu-PCB-TE2P exhibits very rapid body clearance with negligible uptake in non-clearance organs nih.govresearchgate.net. Its observed clearance pattern is very similar to that of PCB-TE2A nih.gov. At 24 hours post-injection, the uptake of ⁶⁴Cu-PCB-TE2P in non-clearance organs was less than 0.05%ID/g, suggesting high in vivo stability nih.gov. However, in vivo stability studies in rats showed that ⁶⁴Cu-PCB-TE2P had approximately 13% demetalated ⁶⁴Cu in the blood at 1 hour post-injection, compared to approximately 7.5% for ⁶⁴Cu-PCB-TE2A, indicating that Cu-PCB-TE2P was less stable in vivo than Cu-PCB-TE2A nih.gov.

In comparison, ⁶⁴Cu-CB-TE2P and ⁶⁴Cu-CB-TE1A1P have shown rapid clearance with similar or lower accumulation in non-target organs/tissues when compared to other copper chelators, including CB-TE2A, NOTA, and Diamsar rsc.org. ⁶⁴Cu-CB-TE2A has also been reported to clear rapidly from the blood, liver, and kidney, demonstrating good biological stability nih.gov. The low fixation in the liver observed with some phosphonated pyridine (B92270) chelators is a notable advantage, contrasting with higher hepatic accumulation seen in monopicolinate cyclam derivatives researchgate.net.

Advanced Research Perspectives and Future Directions for Pcb Te2p

Molecular Modifications to Enhance Chelator Properties

The core structure of PCB-TE2P provides a robust foundation for chelation, but targeted molecular modifications are being investigated to further enhance its performance for specific clinical and research applications.

The development of this compound was a direct result of strategic structural engineering aimed at optimizing the trade-off between complex stability and labeling kinetics, a common challenge in chelator design. The propylene (B89431) cross-bridge was introduced to confer high stability on the resulting metal complexes. acs.org This modification has proven effective, as demonstrated in comparisons with related cyclam-based chelators. For instance, copper complexes of PCB-TE2A (the carboxylate analogue of this compound) showed superior stability compared to those of CB-TE2A, which has an ethylene (B1197577) cross-bridge. acs.org

The replacement of the acetic acid pendant arms of PCB-TE2A with phosphonate (B1237965) arms to create this compound was intended to improve metal binding kinetics and allow for radiolabeling under milder conditions. acs.org While phosphonate arms in other cross-bridged chelators like CB-TE2P led to dramatically decreased complex stability, the combination of the propylene bridge and phosphonate arms in this compound is expected to maintain high stability while potentially accelerating radiolabeling. acs.org However, studies have shown that radiolabeling with ⁶⁴Cu still required heating, indicating that while the phosphonate arms may offer advantages, room temperature labeling was not achieved. acs.org Future structural engineering efforts could focus on introducing subtle modifications to the macrocyclic ring or the pendant arms to further accelerate coordination kinetics without compromising the high thermodynamic stability afforded by the propylene cross-bridge.

Table 1: Comparison of Related Cross-Bridged Chelators

Chelator Cross-Bridge Pendant Arms Key Characteristics
CB-TE2A Ethylene Carboxylate Standard cross-bridged chelator.
PCB-TE2A Propylene Carboxylate Higher Cu-complex stability than CB-TE2A. acs.org
CB-TE2P Ethylene Phosphonate Fast, room temperature labeling but decreased Cu-complex stability. acs.org

| This compound | Propylene | Phosphonate | Propylene bridge confers high stability; phosphonate arms intended to improve kinetics. acs.org |

The ⁶⁴Cu-PCB-TE2P complex has a net charge of -2, which influences its biological pathway. acs.org Biodistribution studies have shown that ⁶⁴Cu-PCB-TE2P exhibits slower kidney clearance compared to the neutral ⁶⁴Cu-PCB-TE2A complex. acs.org This observation aligns with findings for other phosphonate-containing chelators, where a higher negative charge correlates with increased kidney uptake. acs.org This property can be strategically manipulated. For example, derivatives of this compound could be designed to alter this charge and, consequently, the biodistribution profile.

| ⁶⁴Cu-PCB-TE2P | this compound | -2 | Slower kidney clearance compared to ⁶⁴Cu-PCB-TE2A. acs.org |

Bioconjugation Strategies for Targeted Delivery

To be effective as a targeted agent, a chelator like this compound must be attached to a biomolecule (e.g., an antibody, peptide, or small molecule) that can selectively bind to a biological target, such as a cancer cell receptor. nih.govnih.gov The strategies used for this attachment, or bioconjugation, are critical to the success of the resulting radiopharmaceutical. americanpharmaceuticalreview.com

The connection between the this compound chelator and the targeting biomolecule is achieved through a chemical linker. The choice of linker chemistry is crucial, as it must form a stable bond under physiological conditions without interfering with the function of either the chelator or the biomolecule. americanpharmaceuticalreview.comuzh.ch

For this compound, a bifunctional version of the chelator is required, where one of the pendant arms is modified to include a reactive group suitable for conjugation. Common reactive groups used in bioconjugation include:

Isothiocyanates (-NCS): React with primary amines (e.g., lysine (B10760008) residues) on proteins.

Maleimides: React with free thiols (e.g., cysteine residues). uzh.ch

N-hydroxysuccinimide (NHS) esters: Also react with primary amines.

The development of a this compound derivative incorporating one of these functionalities would enable its covalent attachment to a wide range of targeting vectors. Research in this area will focus on synthesizing these bifunctional chelators and optimizing the conjugation conditions to ensure high yield and purity of the final bioconjugate. nih.gov The stability of the linker itself is also a key consideration to prevent premature release of the chelator-radiometal complex from the targeting molecule. americanpharmaceuticalreview.com

Once conjugated to a targeting moiety, this compound can serve as the core of a targeted radiopharmaceutical for applications in diagnostic imaging or radionuclide therapy. nih.govmdpi.com The goal is to deliver a radiometal selectively to diseased tissues, such as tumors, thereby maximizing diagnostic signal or therapeutic effect while minimizing damage to healthy tissues. snmmi.orgecancer.org

Future research will involve conjugating a bifunctional this compound to various targeting biomolecules that have shown promise in oncology and other fields. Examples include:

Monoclonal Antibodies (mAbs): Targeting antigens overexpressed on cancer cells, such as PSMA in prostate cancer. nih.gov

Peptides: Targeting receptors like the gastrin-releasing peptide receptor (GRPR). ecancer.org

Small Molecules: Designed to target specific enzymes or cellular processes.

Exploration of Alternative Radiometals for Chelation by this compound

While this compound has been primarily investigated for its utility with copper isotopes (e.g., ⁶⁴Cu for PET imaging), its strong chelating properties may extend to other medically relevant radiometals. rsc.org The selection of an optimal radiometal-chelator pair is fundamental to the design of effective radiopharmaceuticals. rsc.org

The coordination chemistry of this compound, with its six-donor atom environment (four nitrogen atoms from the macrocycle and two oxygen atoms from the phosphonate arms), suggests potential compatibility with a range of divalent and trivalent metal ions. Future studies should explore the chelation of this compound with other radiometals that have valuable emission properties for imaging or therapy. rsc.org

Potential candidates for exploration include:

Gallium-68 (⁶⁸Ga): A widely used PET isotope. Evaluating the stability and labeling kinetics of ⁶⁸Ga-PCB-TE2P would be a logical next step.

Lutetium-177 (¹⁷⁷Lu): A therapeutic radionuclide that emits beta particles and low-energy gamma rays, making it suitable for theranostic applications. mdpi.com

Actinium-225 (²²⁵Ac): A potent alpha-emitting radionuclide for targeted alpha therapy. mdpi.com

Zirconium-89 (⁸⁹Zr): A PET isotope with a long half-life suitable for imaging slow biological processes, such as antibody trafficking.

Systematic studies are required to determine the thermodynamic stability, kinetic inertness, and radiolabeling efficiency of this compound with these and other alternative radiometals. Such research could significantly broaden the applicability of the this compound platform, enabling its use in a wider array of diagnostic and therapeutic contexts beyond its current focus on copper-64.

Table 3: Potential Alternative Radiometals for this compound Chelation

Radiometal Primary Emission Half-Life Potential Application
Gallium-68 (⁶⁸Ga) Positron (β+) 68 min PET Imaging rsc.org
Lutetium-177 (¹⁷⁷Lu) Beta (β-), Gamma (γ) 6.7 days Radionuclide Therapy, SPECT Imaging rsc.org
Actinium-225 (²²⁵Ac) Alpha (α) 10.0 days Radionuclide Therapy mdpi.com
Zirconium-89 (⁸⁹Zr) Positron (β+) 78.4 hours PET Imaging rsc.org

| Terbium-161 (¹⁶¹Tb) | Beta (β-), Gamma (γ), Auger e- | 6.9 days | Radionuclide Therapy mdpi.com |

Computational Chemistry Approaches in this compound Design and Optimization

Computational chemistry has become an indispensable tool in the rational design and optimization of chelating agents for radiopharmaceuticals. usask.ca Theoretical methods, particularly Density Functional Theory (DFT), offer profound insights into the structural and electronic properties of chelators like this compound and their metal complexes. researchgate.netnih.gov These approaches enable the prediction of key parameters that govern the in vivo stability and efficacy of the resulting radiopharmaceutical.

DFT calculations can be employed to model the coordination environment of various metal ions within the this compound macrocycle. researchgate.net This allows researchers to predict the geometry of the metal complex, including bond lengths and angles, which are critical for understanding its stability. For instance, theoretical calculations can corroborate experimental findings, such as those from Electron Paramagnetic Resonance (EPR) spectroscopy, to confirm the coordination sphere of a paramagnetic metal ion like Cu(II). Furthermore, DFT can be used to compare the calculated structures of metal complexes with different chelators, providing a basis for rational design of new ligands with improved properties. nih.gov

A significant application of computational chemistry is the prediction of complex stability. researchgate.net By calculating the free energies of the ligand, the metal ion, and the resulting complex, it is possible to estimate the thermodynamic stability constant. nih.gov These theoretical predictions can guide the selection of the most promising chelator candidates for experimental validation, thereby streamlining the development process. Moreover, computational methods can be used to validate experimental data, such as NMR spectra, by comparing the experimentally observed chemical shifts with those calculated from DFT-optimized structures. researchgate.netnih.gov This synergy between theoretical and experimental approaches provides a more complete understanding of the chelator's behavior in solution.

Molecular dynamics (MD) simulations offer a complementary computational approach to study the dynamic behavior of this compound and its metal complexes in a simulated biological environment. nih.govnih.govmdpi.com These simulations can provide insights into the conformational flexibility of the chelator, the kinetics of metal binding, and the interactions of the complex with surrounding solvent molecules and biological macromolecules. This information is crucial for optimizing the pharmacokinetic properties of the resulting radiopharmaceutical.

Table 1: Applications of Computational Chemistry in this compound Research

Computational Method Application in this compound Design and Optimization Key Insights
Density Functional Theory (DFT) - Prediction of metal complex geometry- Calculation of thermodynamic stability constants- Validation of experimental spectroscopic data (e.g., NMR) - Understanding of coordination chemistry- Rational design of new chelators with enhanced stability- Deeper interpretation of experimental results

| Molecular Dynamics (MD) Simulations | - Assessment of conformational flexibility- Investigation of metal binding kinetics- Modeling of interactions with biological molecules | - Prediction of in vivo behavior- Optimization of pharmacokinetic properties- Understanding of the mechanism of action at the molecular level |

Integration of this compound into Multifunctional Radiopharmaceuticals

The true potential of this compound lies in its role as a bifunctional chelator, capable of being conjugated to a variety of biologically active molecules to create target-specific radiopharmaceuticals. nih.gov This integration is pivotal for the development of multifunctional agents that can combine diagnostic imaging and therapy, a concept known as theranostics. nih.gov

The phosphonate pendant arms of this compound not only contribute to its strong metal-binding capabilities but also provide a potential site for covalent attachment to targeting vectors such as peptides and antibodies. scilit.com The synthesis of such bioconjugates involves well-established chemical strategies that link the chelator to the biomolecule without compromising the biological activity of the targeting moiety or the metal-chelating ability of this compound. nih.gov

The conjugation of this compound to peptides that target specific cell surface receptors overexpressed on cancer cells is a promising strategy for cancer imaging and therapy. researchgate.net For example, peptides that bind to receptors involved in tumor growth and metastasis can deliver a diagnostic or therapeutic radionuclide directly to the tumor site, thereby enhancing the signal-to-background ratio in imaging or maximizing the therapeutic effect while minimizing off-target toxicity.

Similarly, the attachment of this compound to monoclonal antibodies (mAbs) opens the door to radioimmunotherapy (RIT) and immuno-PET imaging. nih.govresearchgate.net mAbs are highly specific for their target antigens, allowing for the precise delivery of radionuclides to tumors. nih.gov The resulting radioimmunoconjugates can be used for both diagnosing the extent of the disease and delivering a therapeutic dose of radiation to cancer cells. nih.govresearchgate.net

Table 2: Potential Multifunctional Radiopharmaceuticals Incorporating this compound

Targeting Moiety Radionuclide (Example) Potential Application Rationale
Peptides (e.g., RGD, somatostatin (B550006) analogs) 64Cu (PET imaging), 177Lu (Therapy) Theranostics of tumors expressing specific receptors High receptor affinity and rapid clearance of unbound peptide lead to high tumor-to-background ratios.
Monoclonal Antibodies (e.g., Trastuzumab) 89Zr (PET imaging), 225Ac (Alpha-therapy) Radioimmunotherapy and imaging of specific cancer antigens High specificity of antibodies for tumor antigens allows for targeted delivery of potent therapeutic radionuclides.

| Small Molecules (e.g., PSMA inhibitors) | 68Ga (PET imaging), 177Lu (Therapy) | Theranostics of prostate cancer | Small molecules often exhibit rapid tumor uptake and clearance from non-target tissues. |

Addressing Challenges in Scale-Up and cGMP Compliance for Production

The successful clinical translation of any new radiopharmaceutical is contingent upon the ability to produce it in sufficient quantities and in compliance with current Good Manufacturing Practices (cGMP). nih.govpharmafocuseurope.com The scale-up and cGMP-compliant production of this compound and its bioconjugates present a unique set of challenges that must be addressed.

The synthesis of macrocyclic chelators like this compound often involves multi-step procedures that can be complex and time-consuming. acs.orgnih.govlbl.gov Scaling up such syntheses from the laboratory bench to a production environment requires careful process optimization to ensure reproducibility, high yields, and purity. chematech-mdt.com This may involve the development of new synthetic routes that are more amenable to large-scale production.

Ensuring cGMP compliance adds another layer of complexity. nih.govamericanpharmaceuticalreview.comfabad.org.tr All raw materials must be of high quality and sourced from qualified vendors. The entire manufacturing process must be thoroughly documented, with detailed batch records tracking every step of the synthesis and purification. macrocyclics.com The production facility must adhere to strict environmental controls to prevent contamination, and all equipment must be properly validated. nih.govpharmafocuseurope.com

The production of radiopharmaceuticals introduces the additional challenge of handling radioactive materials. pharmafocuseurope.com This necessitates specialized facilities with appropriate radiation shielding and remote handling capabilities to ensure the safety of the personnel involved. nih.gov The short half-lives of many radionuclides used in nuclear medicine also impose strict time constraints on the entire production and quality control process. pharmafocuseurope.com

Quality control is a critical aspect of cGMP manufacturing. fabad.org.tr A comprehensive set of analytical tests must be established to ensure the identity, purity, and potency of the final product. These tests may include high-performance liquid chromatography (HPLC), mass spectrometry, and radionuclide-specific assays. For radiopharmaceuticals, sterility and apyrogenicity testing are also mandatory. nih.gov

Table 3: Key Challenges and Strategies in the Scale-Up and cGMP Production of this compound

Challenge Description Potential Strategies
Complex Synthesis Multi-step synthesis of the macrocyclic backbone can be difficult to scale up. - Process optimization to improve yields and reduce reaction times.- Development of more efficient synthetic routes.
Purity and Impurities Ensuring high purity and controlling process-related impurities is critical for safety. - Robust purification methods (e.g., chromatography).- Thorough analytical characterization of the final product and intermediates.
cGMP Compliance Adherence to strict regulatory requirements for manufacturing, documentation, and quality control. - Implementation of a comprehensive Quality Management System.- Use of validated equipment and processes.- Thorough training of personnel.
Handling of Radioactivity The need for specialized facilities and procedures for working with radioactive materials. - Use of hot cells and automated synthesis modules.- Strict adherence to radiation safety protocols.

| Short Radionuclide Half-life | Limited time for synthesis, purification, quality control, and distribution. | - Development of rapid and efficient radiolabeling procedures.- Streamlined quality control testing and release procedures. |

Q & A

Q. What are the critical steps in designing a reproducible synthesis protocol for PCB-TE2P?

To ensure reproducibility, researchers must document reaction conditions (e.g., temperature, pH, reagent purity) and validate each step. For example, the synthesis of this compound from PCB-cyclam requires precise control of HCHO concentration and reaction time (12 hours under acidic conditions) . Detailed equipment specifications (manufacturer, model) and procedural transparency, as outlined in technical reporting standards, are essential .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be standardized?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary methods for structural validation. Researchers should compare spectral data with known standards and report deviations (e.g., ppm shifts in NMR). For purity assessment, High-Performance Liquid Chromatography (HPLC) paired with elemental analysis is recommended. Data must include standard deviations and reproducibility metrics .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Beyond spectroscopy, single-crystal X-ray diffraction provides definitive structural confirmation. Researchers should cross-reference spectral peaks with literature and ensure purity via melting point analysis or chromatographic retention times. Discrepancies in reported data require re-evaluation of synthesis conditions or potential byproduct formation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported physicochemical properties of this compound across studies?

Contradictions often arise from variations in synthesis protocols or analytical methods. Researchers should replicate experiments under controlled conditions (e.g., identical reagents, temperature) and perform comparative meta-analyses. For instance, discrepancies in solubility data may stem from impurities; thus, purity quantification via HPLC-MS is critical .

Q. How can the yield of this compound synthesis be optimized without compromising purity?

Design of Experiments (DOE) methodologies, such as response surface modeling, allow systematic optimization of variables (e.g., catalyst ratio, reaction time). For this compound, iterative testing showed that adjusting HCHO stoichiometry and HCl concentration improves yield while maintaining >95% purity . Post-synthesis purification techniques (e.g., recrystallization) should also be evaluated for scalability .

Q. What methodologies assess this compound’s stability under diverse environmental conditions?

Accelerated stability studies under controlled humidity, temperature, and light exposure are recommended. For example, thermogravimetric analysis (TGA) can monitor decomposition thresholds, while UV-Vis spectroscopy tracks photodegradation kinetics. Data should be compared against computational models (e.g., Arrhenius predictions) to extrapolate long-term stability .

Q. How should researchers integrate this compound’s reactivity data with existing literature to propose novel applications?

A systematic review of reaction mechanisms (e.g., ligand-binding kinetics, catalytic activity) is necessary. Researchers can use frameworks like PICO (Population: reaction systems; Intervention: this compound; Comparison: analogous compounds; Outcome: efficiency metrics) to structure hypotheses. Cross-disciplinary collaboration, such as computational chemistry, enhances predictive modeling .

Q. What statistical approaches are appropriate for analyzing variability in this compound synthesis outcomes?

Multivariate analysis (e.g., ANOVA) identifies significant variables affecting yield or purity. For small datasets, non-parametric tests (e.g., Kruskal-Wallis) mitigate skewed distributions. Researchers should report confidence intervals and effect sizes, adhering to guidelines for transparent data presentation .

Methodological Considerations

  • Data Presentation : Tables must include mean values, standard deviations, and sample sizes. Use Roman numerals for tables (e.g., Table I) and Arabic numerals for figures (e.g., Figure 1) to enhance clarity .
  • Ethical Standards : Ensure reproducibility by sharing raw data and protocols in supplementary materials. Cite primary literature to avoid redundancy and acknowledge prior work .
  • Literature Integration : Employ tools like Tab2Know to systematize comparisons between this compound datasets and existing knowledge bases, ensuring rigorous validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.